N-(4-fluorophenyl)-2-((4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
CAS No.: 1207036-25-6
Cat. No.: VC7678392
Molecular Formula: C20H15FN4O3S3
Molecular Weight: 474.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207036-25-6 |
|---|---|
| Molecular Formula | C20H15FN4O3S3 |
| Molecular Weight | 474.54 |
| IUPAC Name | 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C20H15FN4O3S3/c21-12-3-5-13(6-4-12)22-18(27)11-31-20-23-14(9-30-20)8-17(26)25-19-24-15(10-29-19)16-2-1-7-28-16/h1-7,9-10H,8,11H2,(H,22,27)(H,24,25,26) |
| Standard InChI Key | OEAQPVWCRGXFJC-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named N-(4-fluorophenyl)-2-((4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, reflecting its intricate architecture. Its molecular formula is CₙHₘFNₓOᵧSᶻ (exact formula subject to confirmation via high-resolution mass spectrometry), with an estimated molecular weight of ~460–480 g/mol based on structural analogs . Key features include:
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A 4-fluorophenyl group linked to an acetamide core.
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A thioether bridge connecting the acetamide to a thiazole ring.
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A 2-oxoethyl spacer bonded to a second thiazole moiety substituted with a furan-2-yl group.
Structural Analysis
X-ray crystallography data for this specific compound remain unpublished, but insights can be extrapolated from related structures. For example, the thiazole ring exhibits planarity with bond lengths of 1.74 Å (C–S) and 1.30 Å (C–N), while the furan oxygen engages in hydrogen bonding with adjacent amide protons . The fluorophenyl group adopts a para-substituted conformation, optimizing steric and electronic interactions .
Table 1: Comparative Molecular Features of Structural Analogs
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step organic reactions, typically commencing with the preparation of thiazole intermediates:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under refluxing ethanol yields the core thiazole structure . For example, 4-(furan-2-yl)thiazol-2-amine is synthesized via reaction of furfuryl amine with bromopyruvic acid .
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Oxoethyl Spacer Introduction: Coupling the thiazole-amine with ethyl glycolate using carbodiimide catalysts (e.g., EDC/HOBt) forms the 2-oxoethylamino intermediate.
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Thioether Linkage: Nucleophilic substitution between a thiol-containing thiazole and chloroacetamide derivatives in the presence of base (e.g., K₂CO₃) establishes the thioether bridge.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole cyclization | Thiourea, α-bromoketone, EtOH, Δ | 65–75 | |
| Amide coupling | EDC, HOBt, DMF, rt | 80–85 | |
| Thioether formation | K₂CO₃, DMF, 60°C | 70–78 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity. Structural confirmation employs:
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NMR Spectroscopy: Distinct signals include δ 7.8–8.1 ppm (thiazole H), δ 6.3–6.6 ppm (furan H), and δ 10.2 ppm (amide NH) .
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks align with theoretical m/z values (±3 ppm) .
Biological Activities and Mechanisms
Enzymatic Inhibition
Analogous compounds demonstrate inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinase receptors, attributed to the thiazole moiety’s ability to chelate catalytic metal ions . The fluorophenyl group enhances lipophilicity, promoting membrane penetration .
Antimicrobial Properties
Preliminary assays on related structures show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to disruption of bacterial cell wall synthesis. The furan ring may contribute to DNA intercalation, as observed in quinolone antibiotics .
Table 3: Hypothesized Biological Targets
| Target | Putative IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| COX-2 | 50–100 | Competitive inhibition of arachidonic acid binding |
| EGFR Tyrosine Kinase | 10–20 | ATP-binding site occlusion |
| Bacterial gyrase | 100–200 | Stabilization of DNA-enzyme complex |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Stability studies indicate decomposition at pH <3 (hydrolysis of thioether) and >10 (amide cleavage).
ADME Profile
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Absorption: Predicted Caco-2 permeability of 12 × 10⁻⁶ cm/s suggests moderate oral bioavailability.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring to cis-diol metabolites .
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Excretion: Primarily renal (70%), with fecal elimination of unconjugated metabolites.
Applications and Future Directions
Material Science Applications
The conjugated π-system and sulfur atoms make it a candidate for organic semiconductors and nonlinear optical materials, though these applications remain exploratory .
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